4-(Trifluoromethylthio)phenacyl bromide
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Overview
Description
4-(Trifluoromethylthio)phenacyl bromide, also known as 2-bromo-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethanone, is a chemical compound with the molecular formula C₉H₆BrF₃OS and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenacyl bromide structure, making it a valuable reagent in various chemical reactions and research applications.
Preparation Methods
The synthesis of 4-(Trifluoromethylthio)phenacyl bromide typically involves the bromination of 4-(trifluoromethylthio)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the acetophenone moiety. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve optimized reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
4-(Trifluoromethylthio)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, thiols, or other nucleophilic reagents. This leads to the formation of corresponding substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(Trifluoromethylthio)phenacyl bromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemical Synthesis: It serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the study of enzyme mechanisms and protein modifications. It can act as a labeling reagent for proteins and peptides.
Medicinal Chemistry: It is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)phenacyl bromide involves its ability to act as an electrophilic reagent. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids. The trifluoromethylthio group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
4-(Trifluoromethylthio)phenacyl bromide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzyl bromide: This compound has a similar trifluoromethyl group but lacks the thioether linkage, resulting in different reactivity and applications.
4-(Trifluoromethylthio)phenol: This compound contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the trifluoromethylthio group and the phenacyl bromide structure, which imparts distinct reactivity and versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
2-bromo-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3OS/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPCAKLHOFQCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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